FGFR4 Paralog Selectivity Advantage
Fgfr4-IN-9 (Compound 6O) demonstrates a selectivity ratio for FGFR4 over FGFR1-3 that is at least 8 times higher than that of the widely used positive control BLU9931 [1]. This improvement is driven by the compound's inability to form a covalent bond with FGFR1-3 due to its dimethylpyrimidine ring structure [1].
| Evidence Dimension | Selectivity ratio (IC₅₀ FGFR1-3 / IC₅₀ FGFR4) |
|---|---|
| Target Compound Data | >398-fold to >664-fold |
| Comparator Or Baseline | BLU9931: 48-fold to 164-fold |
| Quantified Difference | ≥ 8-fold higher selectivity for FGFR4 over FGFR1-3 |
| Conditions | Cell-free kinase assay using ADP-Glo Kinase Assay kit |
Why This Matters
For studies requiring clean dissection of FGFR4-specific signaling without confounding FGFR1-3 activity, Fgfr4-IN-9 provides a significantly cleaner pharmacological tool.
- [1] Chaudhary CL, et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. J Enzyme Inhib Med Chem. 2022;37(1):844-856. View Source
